1,3,6-Cyclooctatriene

Thermodynamic stability Gas-phase equilibrium Isomer distribution

1,3,6-Cyclooctatriene (systematic name cycloocta-1,3,6-triene; also referred to as 1,4,6-cyclooctatriene) is an eight-membered cyclic triene with molecular formula C8H10 and molecular weight 106.17 g/mol. It is one of several valence isomers in the (CH)10 hydrocarbon family, closely related to cyclooctatetraene and its reduced derivatives.

Molecular Formula C8H10
Molecular Weight 106.16 g/mol
CAS No. 3725-30-2
Cat. No. B1234150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Cyclooctatriene
CAS3725-30-2
Molecular FormulaC8H10
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESC1C=CCC=CC=C1
InChIInChI=1S/C8H10/c1-2-4-6-8-7-5-3-1/h1-4,7-8H,5-6H2/b3-1-,4-2-,8-7-
InChIKeyLHNSMWDERKGLJK-DKPWQKSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Cyclooctatriene (CAS 3725-30-2): Procurement-Relevant Identity and Physicochemical Profile


1,3,6-Cyclooctatriene (systematic name cycloocta-1,3,6-triene; also referred to as 1,4,6-cyclooctatriene) is an eight-membered cyclic triene with molecular formula C8H10 and molecular weight 106.17 g/mol [1]. It is one of several valence isomers in the (CH)10 hydrocarbon family, closely related to cyclooctatetraene and its reduced derivatives [2]. The compound exists as the (1Z,3Z,6Z) geometric isomer and exhibits an all-cis C2 ground-state conformation, distinguishing it from the boat-shaped 1,3,5-cyclooctatriene isomer [3]. Key physicochemical parameters include a density of 0.8940 g/cm³ at 25 °C, a melting point range of −62 to −56 °C, and a boiling point of 68 °C at 60 Torr (8.0 kPa) [1]. Its standard gas-phase enthalpy of formation (ΔfH°gas) is 196.3 kJ/mol [4].

Why 1,3,5-Cyclooctatriene or Cyclooctatetraene Cannot Substitute for 1,3,6-Cyclooctatriene in Research and Industrial Applications


Although 1,3,6-cyclooctatriene shares the molecular formula C8H10 with its 1,3,5-isomer and differs from cyclooctatetraene (C8H8) by only two hydrogen atoms, these compounds are not functionally interchangeable. The three constitutional isomers of cyclooctatriene—1,3,6-, 1,3,5-, and bicyclo[4.2.0]octa-2,4-diene—exhibit distinct thermodynamic stabilities, with the gas-phase equilibrium favoring 1,3,5-cyclooctatriene over 1,3,6-cyclooctatriene by a factor of approximately 40:1 [1]. This thermodynamic preference, combined with a 5.5 kJ/mol difference in ring strain energy between the two isomers [1], means that synthetic routes and storage conditions must be isomer-specific. Furthermore, the Diels–Alder reactivity diverges sharply: 1,3,6-cyclooctatriene yields normal [2+4] cycloadducts whereas the 1,3,5-isomer undergoes subsequent rearrangement to [2+6] adducts [2]. Silylation of the cyclooctatetraene dianion produces 1,3,6-cyclooctatriene derivatives in 50% isolated yield, compared with only 4.4% for the corresponding 1,3,5-isomer derivative [3]. These data demonstrate that procurement decisions cannot be guided solely by nominal compound class membership; the specific isomer must be specified to ensure reproducible synthetic outcomes, thermodynamic modeling, or catalytic applications.

Head-to-Head Quantitative Differentiation of 1,3,6-Cyclooctatriene Against Its Closest Structural Analogs


Thermodynamic Equilibrium Ratio: 1,3,6-Cyclooctatriene vs. 1,3,5-Cyclooctatriene

1,3,6-Cyclooctatriene (136COT) is thermodynamically disfavored relative to 1,3,5-cyclooctatriene (135COT) at equilibrium. The gas-phase equilibrium ratio was established at 40:1 in favor of the 1,3,5-isomer [1]. This ratio is corroborated by independent studies on the hydrolysis of C8H8²⁻ dianion complexes: for example, hydrolysis of K₂(C8H8) yields 76% 1,3,5-C8H10 vs. 24% 1,3,6-C8H10, while U(C8H8)₂ hydrolysis gives 36% 1,3,5-C8H10 vs. 64% 1,3,6-C8H10 [2]. The counterion-dependent product distribution highlights that 1,3,6-cyclooctatriene is a kinetically accessible but thermodynamically metastable isomer. The gas-phase ΔfH° of 136COT is 196.3 kJ/mol [3], while the interconversion Arrhenius activation energy is 115.6 ± 1.2 kJ/mol [1].

Thermodynamic stability Gas-phase equilibrium Isomer distribution

Ring Strain Energy: 1,3,6-Cyclooctatriene Exhibits Lower Strain Than 1,3,5-Cyclooctatriene

Despite being thermodynamically less stable overall, 1,3,6-cyclooctatriene possesses a lower ring strain energy (SE) than its 1,3,5-isomer. The strain energy of the 1,3,6-COT ring was calculated to be 31.7 kJ/mol, compared with 37.2 kJ/mol for 1,3,5-COT, a difference of 5.5 kJ/mol [1]. The lower ring strain in 1,3,6-COT is offset by the conjugative stabilization present in the 1,3,5-isomer's contiguous triene system, which accounts for the net thermodynamic preference for the 1,3,5-isomer. For context, the strain energy of the bicyclic valence isomer bicyclo[4.2.0]octa-2,4-diene is substantially higher at 108.3 kJ/mol [1]. This quantitative strain hierarchy has implications for ring-opening reactivity: the lower strain energy of 1,3,6-COT may favor different ring-opening or rearrangement pathways compared to the more strained 1,3,5-isomer.

Ring strain energy Conformational analysis Thermochemical parameter

Diels–Alder Cycloaddition Regiochemical Divergence: Normal [2+4] vs. Rearranged [2+6] Adducts

The Diels–Alder reactivity of 1,3,6-cyclooctatriene with nitrosobenzene dienophiles is fundamentally different from that of 1,3,5-cyclooctatriene. 1,3,6-Cyclooctatriene and bicyclo[4.2.0]octa-2,4-diene both yield normal [2+4] Diels–Alder cycloadducts with nitrosobenzenes [1]. In contrast, when 1,3,5-cyclooctatriene reacts with nitro-substituted nitrosobenzenes, the initially formed [2+4] cycloadducts undergo thermal rearrangement in solution to give [2+6]-cycloadducts as the sole isolated products [1]. This divergent reaction outcome means that the same dienophile can produce structurally distinct products depending on which cyclooctatriene isomer is employed. The mechanistic basis lies in the different positioning of the conjugated diene unit within the eight-membered ring: 1,3,6-COT contains an isolated double bond adjacent to a conjugated diene, whereas 1,3,5-COT contains a fully conjugated triene capable of higher-order pericyclic participation.

Cycloaddition Nitrosobenzene Regioselectivity Pericyclic reaction

Silyl Derivative Synthetic Efficiency: 50% vs. 4.4% Isolated Yield in Cyclooctatetraene Dianion Silylation

The reaction of cyclooctatetraene dianion (COT²⁻) with chlorosilanes produces dramatically different yields depending on the silylating agent and the cyclooctatriene isomer formed. Treatment of COT²⁻ with trimethylchlorosilane (Me3SiCl) at −35 °C yields 5,8-bis(trimethylsilyl)-1,3,6-cyclooctatriene in 50% isolated yield [1]. In contrast, the analogous reaction with dimethyldichlorosilane (Me2SiCl2) produces the 1,3,5-cyclooctatriene derivative 3,4-(tetramethyldisiloxy)-1,3,5-cyclooctatriene in only 4.4% isolated yield [1]. The >11-fold difference in synthetic efficiency directly affects the practical accessibility of silyl-functionalized cyclooctatriene building blocks. The 5,8-bis(trimethylsilyl)-1,3,6-cyclooctatriene product is stable at room temperature in vacuo but undergoes isomerization at elevated temperatures or upon air exposure [2], a handling caveat relevant to procurement and storage decisions.

Organosilicon chemistry Dianion alkylation Synthetic yield Cyclooctatetraene derivative

Ground-State Conformational Preference: All-cis C2 (1,3,6-COT) vs. Boat (1,3,5-COT)

The ground-state conformations of 1,3,6-cyclooctatriene and 1,3,5-cyclooctatriene are fundamentally distinct, as established by molecular mechanics calculations validated against experimental data. 1,3,6-Cyclooctatriene adopts an all-cis C2-symmetric conformation, whereas 1,3,5-cyclooctatriene preferentially adopts a boat conformation [1]. This conformational difference arises from the different arrangement of double bonds: the 1,3,6-isomer contains a non-conjugated triene system that relaxes into a lower-symmetry C2 structure, while the 1,3,5-isomer's conjugated triene enforces a different geometric constraint. The all-cis C2 conformation of 1,3,6-COT was identified as the most stable conformer by systematic variation of geometrical parameters and comparison of calculated interconversion barriers with available experimental data [1]. This conformational preference directly influences metal-coordination geometry: 1,3,6-COT can act as an η⁶-donor through its conjugated diene segment plus an additional olefin, whereas the boat conformation of 1,3,5-COT presents a different facial topology to metal centers.

Molecular conformation X-ray crystallography Computational chemistry Conformational analysis

Procurement-Driven Application Scenarios for 1,3,6-Cyclooctatriene Based on Evidence-Verified Differentiation


Regiospecific Diels–Alder Cycloaddition Substrate for [2+4] Adduct Synthesis

When a synthetic pathway requires a [2+4] Diels–Alder cycloadduct using nitrosobenzene dienophiles without subsequent [2+6] rearrangement, 1,3,6-cyclooctatriene is the mandatory isomer. As demonstrated by Kresze et al., 1,3,6-COT yields normal [2+4] adducts exclusively, whereas the 1,3,5-isomer gives rearranged [2+6] products under identical conditions [1]. This scenario applies to the synthesis of bicyclic frameworks where the eight-membered ring is retained in the cycloadduct, and undesired rearrangement would compromise the target structure.

Efficient Synthesis of Silyl-Functionalized Cyclooctatriene Building Blocks via COT Dianion Chemistry

For the preparation of 5,8-bis(trimethylsilyl)-1,3,6-cyclooctatriene, a versatile precursor to bis(trimethylsilyl)cyclooctatetraene and its dianion salts, the 1,3,6-isomer scaffold provides an 11.4-fold yield advantage (50% vs. 4.4%) over the 1,3,5-isomer pathway [1]. The silylated 1,3,6-COT can be deprotonated with n-butyllithium/THF or n-BuLi/TMEDA to afford stable dilithium salts of the 1,4-bis(trimethylsilyl)cyclooctatetraenyl dianion, which can be further oxidized with HgCl2 to yield bis(trimethylsilyl)cyclooctatetraene as a mixture of 1,4- and 1,6-isomers [2]. This application is relevant for organometallic chemists preparing cyclooctatetraene-derived ligands and for materials scientists exploring silicon-substituted annulenes.

Conformation-Dependent Organometallic Ligand Design

When an all-cis C2-symmetric cyclooctatriene ligand is required for η⁶-coordination to a transition metal center, 1,3,6-cyclooctatriene provides the appropriate facial topology [1]. The boat conformation of 1,3,5-COT presents a different donor-orbital orientation, potentially altering the stereochemical outcome of metal-mediated transformations. This is particularly relevant in ruthenium and iron carbonyl chemistry, where 5,8-bis(trimethylsilyl)-1,3,6-cyclooctatriene reacts with Fe₂(CO)₉ and Fe₃(CO)₁₂ to produce bicyclic diene iron tricarbonyl and monocyclic triene diiron hexacarbonyl complexes [2].

Thermodynamic and Kinetic Reference Standard for Cyclooctatriene Isomerization Studies

Owing to its well-characterized thermochemical parameters—ΔfH°gas = 196.3 kJ/mol [1], ring strain energy = 31.7 kJ/mol, and Arrhenius activation energy for isomerization to 1,3,5-COT of Ea = 115.6 ± 1.2 kJ/mol [2]—1,3,6-cyclooctatriene serves as a calibrated reference point in experimental and computational studies of medium-ring cycloalkene thermodynamics. The kinetic rate constants for its gas-phase isomerization have been measured with high precision between 390 and 490 K, with k(390 K) = 2.83 × 10⁻⁵ s⁻¹ [2], providing a benchmark for validating computational models of sigmatropic hydrogen shifts in cyclic polyenes.

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